Isothiazole-4,5-dicarboxylic acid
Overview
Description
Isothiazoles are significant heterocyclic compounds and are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . Isothiazole-4,5-dicarboxylic acid is a derivative of isothiazoles .
Synthesis Analysis
Isothiazole was first prepared in 1956, and since then, its chemical and physical properties have been extensively studied . Isothiazoles were later synthesized from simpler and more accessible compounds . The synthesis of isothiazoles has seen rapid progress since the 1,2-thiazole (isothiazole) ring was synthesized .Molecular Structure Analysis
The molecular formula of Isothiazole-4,5-dicarboxylic acid is C5H3NO4S . Its average mass is 173.147 Da, and its monoisotopic mass is 172.978271 Da .Chemical Reactions Analysis
Isothiazoles have a peculiar reactivity and have been considered as useful blocks of synthetic compounds . They also find application in the search for alternative synthetic strategies and the development of novel molecular structures .Physical And Chemical Properties Analysis
Isothiazole-4,5-dicarboxylic acid has a molecular formula of C5H3NO4S, an average mass of 173.147 Da, and a monoisotopic mass of 172.978271 Da .Scientific Research Applications
Synthesis and Reactivity
- Regioselective Lithiation and Functionalization : Isothiazole derivatives, such as 3-(benzyloxy)isothiazole, have been utilized in regioselective lithiation, aiding in the synthesis of various compounds, including thioibotenic acid, which is important in heteroaromatic chemistry (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).
Biological and Pharmacological Activity
Role in Designing Biologically Active Substances : Isothiazoles are integral in developing new drugs and plant protection chemicals. They serve as synergists, enhancing the efficacy of bioactive substances, especially in cancer chemotherapy (Kletskov et al., 2019).
Synthesis of Antiviral and Anti-inflammatory Agents : Derivatives of isothiazole have shown significant anti-inflammatory and antiviral activities. Studies have explored the effects of structural modifications on their biological activities (Regiec et al., 2006).
Chemical Properties and Applications
Corrosion Inhibition : Isothiazole derivatives have been evaluated for their efficacy in corrosion inhibition of metals in acidic media. Their adsorption and inhibition mechanisms are crucial in materials science (Lagrenée et al., 2002).
Synthesis of Comenic Acid Derivatives : Research on isothiazole derivatives has led to the development of comenic acid derivatives with potential applications in chemotherapy, particularly for brain tumors (Kletskov et al., 2018).
Structural and Vibrational Properties Analysis : Detailed studies on the structural, topological, and vibrational properties of isothiazole derivatives have provided insights into their antiviral activities and potential pharmaceutical applications (Romani et al., 2015).
Safety And Hazards
Future Directions
In the last decade, major advances have taken place in the field of synthesis and functionalization of isothiazoles . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .
properties
IUPAC Name |
1,2-thiazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-4(8)2-1-6-11-3(2)5(9)10/h1H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXPIMUWLUOQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474747 | |
Record name | isothiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazole-4,5-dicarboxylic acid | |
CAS RN |
66882-70-0 | |
Record name | isothiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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